molecular formula C19H20N4O2S2 B11066179 2-(3,5-dimethylbenzyl)-N,N'-di(1,3-thiazol-2-yl)butanediamide

2-(3,5-dimethylbenzyl)-N,N'-di(1,3-thiazol-2-yl)butanediamide

Cat. No.: B11066179
M. Wt: 400.5 g/mol
InChI Key: DQOJOOCDXVVBNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-DIMETHYLBENZYL)-N~1~,N~4~-DI(1,3-THIAZOL-2-YL)SUCCINAMIDE is a complex organic compound that features a benzyl group substituted with two methyl groups at the 3 and 5 positions, and a succinamide core substituted with two thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DIMETHYLBENZYL)-N~1~,N~4~-DI(1,3-THIAZOL-2-YL)SUCCINAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole rings, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions .

Next, the succinamide core is prepared by reacting succinic anhydride with appropriate amines. The final step involves the coupling of the thiazole rings with the succinamide core, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of amide bonds .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-DIMETHYLBENZYL)-N~1~,N~4~-DI(1,3-THIAZOL-2-YL)SUCCINAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to modify the thiazole rings or the succinamide core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzyl or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole rings can yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.

Scientific Research Applications

2-(3,5-DIMETHYLBENZYL)-N~1~,N~4~-DI(1,3-THIAZOL-2-YL)SUCCINAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as an antimicrobial or anticancer agent.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties due to the presence of the thiazole rings.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving thiazole-containing enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-(3,5-DIMETHYLBENZYL)-N~1~,N~4~-DI(1,3-THIAZOL-2-YL)SUCCINAMIDE involves its interaction with specific molecular targets. The thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The compound may also interfere with cellular processes by integrating into biological membranes or interacting with nucleic acids .

Comparison with Similar Compounds

Similar Compounds

    Dabrafenib: A thiazole-containing anticancer drug.

    Dasatinib: Another thiazole-based anticancer agent.

    Patellamide A: A natural product with a thiazole ring.

Uniqueness

2-(3,5-DIMETHYLBENZYL)-N~1~,N~4~-DI(1,3-THIAZOL-2-YL)SUCCINAMIDE is unique due to its specific substitution pattern and the combination of benzyl, succinamide, and thiazole moieties. This unique structure may confer distinct biological activities and chemical properties compared to other thiazole-containing compounds .

Properties

Molecular Formula

C19H20N4O2S2

Molecular Weight

400.5 g/mol

IUPAC Name

2-[(3,5-dimethylphenyl)methyl]-N,N'-bis(1,3-thiazol-2-yl)butanediamide

InChI

InChI=1S/C19H20N4O2S2/c1-12-7-13(2)9-14(8-12)10-15(17(25)23-19-21-4-6-27-19)11-16(24)22-18-20-3-5-26-18/h3-9,15H,10-11H2,1-2H3,(H,20,22,24)(H,21,23,25)

InChI Key

DQOJOOCDXVVBNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CC(CC(=O)NC2=NC=CS2)C(=O)NC3=NC=CS3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.